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molecular formula C15H16N2O4S2 B8018848 2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole

Cat. No. B8018848
M. Wt: 352.4 g/mol
InChI Key: DDVGQFOLABFOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953795B2

Procedure details

A suspension of 2-tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole (528 mg, 1.5 mmol), N-acetylpiperazine (239 mg, 1.87 mmol), ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride (400 mg, 2 mmol), 1-hydroxy-7-azabenzotriazole (272 mg, 2 mmol) and diisopropylethylamine (560 μL, 4 mmol) in THF (20 mL) was heated to 55° C. for 2 h. The mixture was cooled to rt. and concentrated. The residue was purified using column chromatography on silica gel eluted with 2% methanol in dichloromethane followed by 5% methanol in dichloromethane to obtain the titled compound (400 mg, 58%) as a white foam. E. 4-Acetyl-1-[3-[(2-aminothiazol-5-yl)thio]benzoyl]piperazine
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
239 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][C:9]1[S:10][C:11]([S:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([OH:23])=O)[CH:16]=2)=[CH:12][N:13]=1)=[O:7])(C)(C)C.[C:24]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)(=[O:26])[CH3:25].ON1[C:38]2N=CC=[CH:42][C:37]=2N=N1.[CH:43]([N:46]([CH:49]([CH3:51])[CH3:50])[CH2:47]C)(C)C>C1COCC1>[C:24]([N:27]1[CH2:32][CH2:31][N:30]([C:21]([C:17]2[CH:16]=[C:15]([S:14][C:11]3[S:10][C:9]([NH:8][C:6](=[O:7])[C:37]4[CH:42]=[CH:51][C:49]([N:46]([CH3:47])[CH3:43])=[CH:50][CH:38]=4)=[N:13][CH:12]=3)[CH:20]=[CH:19][CH:18]=2)=[O:23])[CH2:29][CH2:28]1)(=[O:26])[CH3:25]

Inputs

Step One
Name
Quantity
528 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)SC1=CC(=CC=C1)C(=O)O
Name
Quantity
239 mg
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride
Quantity
400 mg
Type
reactant
Smiles
Name
Quantity
272 mg
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Name
Quantity
560 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluted with 2% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C(=O)C=1C=C(C=CC1)SC1=CN=C(S1)NC(C1=CC=C(C=C1)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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